Linolenic acid

Beschreibung

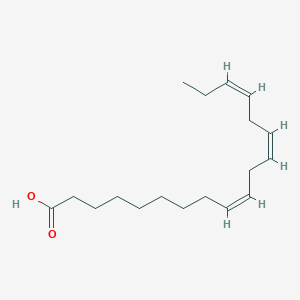

Structure

3D Structure

Eigenschaften

IUPAC Name |

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOSIQBPPRVQHS-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29857-63-4, Array | |

| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29857-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025506 | |

| Record name | Linolenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linolenic acid is a clear colorless liquid. (NTP, 1992), Liquid, Other Solid, Colorless liquid; [Merck Index], Liquid | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linolenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

446 °F at 17 mmHg (NTP, 1992) | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.05 mmHg at 257 °F (NTP, 1992), 0.00000054 [mmHg] | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linolenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

463-40-1 | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linolenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linolenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linolenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linolenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RBV727H71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

11.7 °F (NTP, 1992), -16.5 °C | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Alpha-Linolenic Acid Metabolism and Conversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, is a crucial precursor to the long-chain polyunsaturated fatty acids (LC-PUFAs) eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These LC-PUFAs play pivotal roles in numerous physiological processes, including inflammation, cardiovascular health, and neurological function. The endogenous conversion of ALA to EPA and DHA is a complex and often inefficient process, influenced by a variety of genetic and dietary factors. This technical guide provides a comprehensive overview of the ALA metabolic pathway, quantitative data on its conversion rates, detailed experimental protocols for its study, and an exploration of the key signaling pathways it influences. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are engaged in the study of fatty acid metabolism and its therapeutic implications.

The Alpha-Linolenic Acid Conversion Pathway

The conversion of ALA to the more biologically active EPA and DHA occurs primarily in the liver through a series of desaturation and elongation reactions. This pathway is shared with the omega-6 fatty acid, linoleic acid (LA), leading to competition for the same enzymes.

The key enzymatic steps are as follows:

-

Δ6-Desaturase (FADS2): This is the rate-limiting enzyme that introduces a double bond into ALA to form stearidonic acid (SDA).

-

Elongase (ELOVL5/2): SDA is then elongated to eicosatetraenoic acid (ETA).

-

Δ5-Desaturase (FADS1): ETA is desaturated to produce EPA.

-

Elongase (ELOVL2/5): EPA is further elongated to docosapentaenoic acid (DPA).

-

Peroxisomal β-oxidation and further enzymatic steps: DPA is then transported to peroxisomes where it undergoes a cycle of β-oxidation and is ultimately converted to DHA.

The efficiency of this pathway is notably low in humans and is influenced by several factors including genetics (polymorphisms in the FADS genes), sex, and dietary intake of omega-6 fatty acids, which can competitively inhibit the desaturase enzymes.[1]

Quantitative Data on ALA Conversion

The conversion of ALA to EPA and DHA is limited in humans. The tables below summarize findings from various human studies, highlighting the variability in conversion rates.

Table 1: Conversion Rates of ALA to EPA and DHA in Healthy Adults

| Study Population | ALA Dose | Duration | Conversion to EPA (%) | Conversion to DHA (%) | Reference |

| Healthy young men | 700 mg/day of ¹³C-ALA | 21 days | ~8% | 0-4% | [2] |

| Healthy young women | 700 mg/day of ¹³C-ALA | 21 days | ~21% | ~9% | [2][3] |

| Healthy adults | Not specified | Not specified | <8% | <4% | [1] |

| Healthy adults | Not specified | Not specified | 8-20% | 1-9% | [4] |

Table 2: Factors Influencing ALA Conversion Efficiency

| Factor | Effect on Conversion | Mechanism | References |

| Sex | Higher in women | Estrogen upregulates conversion enzymes. | [1][2] |

| Genetics | Varies among individuals | Polymorphisms in FADS1 and FADS2 genes affect desaturase activity. | |

| Dietary Omega-6:Omega-3 Ratio | High omega-6 intake decreases conversion | Linoleic acid competes with ALA for the same desaturase enzymes. | [1] |

| Dietary ALA Intake | Higher intake can increase EPA levels | Increased substrate availability for the enzymatic pathway. | [1] |

Experimental Protocols: Stable Isotope Tracer Studies

Stable isotope tracers, such as ¹³C-labeled ALA, are a powerful tool for quantifying the in vivo conversion of ALA to EPA and DHA. This methodology allows for the direct measurement of metabolic flux through the pathway.

General Protocol for a ¹³C-ALA Tracer Study

-

Subject Recruitment and Baseline Measurements: Recruit healthy subjects and obtain baseline blood samples to determine natural fatty acid profiles.

-

Tracer Administration: Administer a known amount of ¹³C-labeled ALA, typically orally in a carrier oil.

-

Serial Blood Sampling: Collect blood samples at multiple time points over a period of hours to days to track the appearance of ¹³C-labeled fatty acids in different blood lipid fractions (e.g., plasma phospholipids, triglycerides, cholesteryl esters).

-

Lipid Extraction and Derivatization: Extract total lipids from plasma samples. The fatty acids are then converted to fatty acid methyl esters (FAMEs) for gas chromatography analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Analysis: The FAMEs are separated by gas chromatography and the isotopic enrichment of each fatty acid is determined by mass spectrometry.

-

Data Analysis and Calculation of Conversion Rates: The area under the curve for the concentration of each ¹³C-labeled fatty acid is calculated to determine the total amount of each metabolite produced from the ingested ¹³C-ALA. The conversion rate is then expressed as a percentage of the initial tracer dose.

Signaling Pathways Influenced by ALA and its Metabolites

ALA and its metabolites, particularly EPA and DHA, are not only structural components of cell membranes but also act as signaling molecules that modulate various cellular processes. Two key receptors involved are G protein-coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptor-alpha (PPAR-α).

GPR120 Signaling Pathway

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids, including ALA, EPA, and DHA. Activation of GPR120 has been shown to mediate potent anti-inflammatory effects.

Upon binding of an omega-3 fatty acid, GPR120 recruits β-arrestin 2. The GPR120/β-arrestin 2 complex then interacts with TAB1, preventing it from binding to and activating TAK1. This inhibition of TAK1 activation blocks downstream inflammatory signaling pathways, such as those mediated by NF-κB and JNK.[5]

PPAR-α Signaling Pathway

Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism. Fatty acids, including ALA and its derivatives, are natural ligands for PPAR-α.[6][7]

When a fatty acid enters the nucleus, it binds to and activates PPAR-α. The activated PPAR-α then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and transport, ultimately leading to a reduction in circulating lipid levels.[6][8]

Conclusion

The metabolism of alpha-linolenic acid is a critical pathway that produces the essential long-chain omega-3 fatty acids, EPA and DHA. While the conversion is generally inefficient in humans, it is influenced by a range of factors that present opportunities for nutritional and therapeutic intervention. The use of stable isotope tracers provides a robust methodology for quantifying this conversion and understanding its regulation. Furthermore, the elucidation of the signaling pathways involving GPR120 and PPAR-α highlights the molecular mechanisms through which ALA and its metabolites exert their beneficial physiological effects. A thorough understanding of these processes is paramount for the development of novel strategies to address inflammatory, cardiovascular, and metabolic diseases.

References

- 1. examine.com [examine.com]

- 2. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. cambridge.org [cambridge.org]

- 4. Omega 3 - Conversion of ALA to EPA and DHA [everfit.co.nz]

- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 8. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Divergent Paths of 18-Carbon Polyunsaturated Fatty Acids: A Technical Guide to the Biological Roles of Alpha-Linolenic Acid and Gamma-Linolenic Acid

Introduction

Alpha-linolenic acid (ALA; 18:3n-3) and gamma-linolenic acid (GLA; 18:3n-6) are both 18-carbon polyunsaturated fatty acids (PUFAs) that play crucial roles in human physiology. Despite their structural similarity, their classification into the omega-3 and omega-6 families, respectively, dictates vastly different metabolic fates and biological functions. ALA is an essential fatty acid that cannot be synthesized by the body and must be obtained from plant-based sources like flaxseed, chia seeds, and walnuts.[1][2][3][4] GLA, while also found in certain plant seed oils such as evening primrose, borage, and blackcurrant, can be synthesized from its precursor, linoleic acid (LA), another essential omega-6 fatty acid.[5][6][7][8][9] This guide provides an in-depth technical comparison of the biological roles of ALA and GLA, focusing on their distinct metabolic pathways, signaling cascades, and physiological effects, tailored for researchers, scientists, and drug development professionals.

Metabolic Pathways: A Tale of Two Competing Cascades

The biological effects of ALA and GLA are largely mediated by their conversion to longer-chain, more unsaturated fatty acids. These conversions are carried out by a series of desaturase and elongase enzymes. A critical aspect of this metabolism is that the omega-3 and omega-6 pathways compete for the same enzymes, particularly delta-6-desaturase (FADS2) and delta-5-desaturase (FADS1).[5]

1.1 Alpha-Linolenic Acid (Omega-3) Pathway ALA serves as the parent compound for the omega-3 family of fatty acids.[10] The primary function of ALA is to act as a precursor for the synthesis of eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3).[10][11] This conversion process, however, is relatively inefficient in humans.[10] Studies show that only about 5% of ALA is converted to EPA, and less than 0.5% is converted to DHA.[10] The conversion rate can be influenced by factors like gender, with women showing a higher conversion efficiency than men, possibly due to the regulatory effects of estrogen.[11]

The metabolic steps are as follows:

-

Δ6-Desaturation: ALA is converted to stearidonic acid (SDA; 18:4n-3) by the rate-limiting enzyme Δ6-desaturase.[10]

-

Elongation: SDA is elongated to eicosatetraenoic acid (ETA; 20:4n-3).

-

Δ5-Desaturation: ETA is then converted to EPA by Δ5-desaturase.[10]

-

Further Elongation and β-oxidation: EPA undergoes further elongation and desaturation steps, followed by partial β-oxidation in the peroxisome to form DHA.[10]

1.2 Gamma-Linolenic Acid (Omega-6) Pathway GLA is an intermediate in the omega-6 pathway. It is synthesized from linoleic acid (LA; 18:2n-6) by the action of Δ6-desaturase.[6] Supplementing with GLA bypasses this rate-limiting step.[5]

The metabolic steps are as follows:

-

Elongation: GLA is rapidly and efficiently converted to dihomo-gamma-linolenic acid (DGLA; 20:3n-6) by the elongase ELOVL5.[5][12]

-

Δ5-Desaturation: DGLA can then be converted to arachidonic acid (AA; 20:4n-6) by Δ5-desaturase.[7][13]

The balance between the metabolites of ALA and GLA is crucial, as their downstream products often have opposing physiological effects, particularly in the context of inflammation.

Caption: Fig 1: Competing metabolic pathways of ALA and GLA.

Comparative Biological Roles and Mechanisms of Action

2.1 Inflammation

The most significant divergence in the biological roles of ALA and GLA lies in their modulation of inflammatory responses.

-

Alpha-Linolenic Acid (ALA): ALA and its derivatives, EPA and DHA, are widely recognized for their anti-inflammatory properties.[1] EPA and DHA compete with arachidonic acid for incorporation into cell membranes and for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10] This competition leads to the production of anti-inflammatory eicosanoids, including series-3 prostaglandins (B1171923) and thromboxanes, and series-5 leukotrienes, which are less potent inflammatory mediators than their AA-derived counterparts.[1][2] Furthermore, EPA and DHA are precursors to specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins, which actively orchestrate the resolution of inflammation. ALA itself can exert anti-inflammatory effects by inhibiting the activation of key pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[14]

-

Gamma-Linolenic Acid (GLA): The role of GLA in inflammation is more nuanced. Its primary metabolite, DGLA, is a pivotal molecule.[7] DGLA can be metabolized by COX enzymes to produce prostaglandin (B15479496) E1 (PGE1), a series-1 prostaglandin with potent anti-inflammatory effects.[7][15] DGLA can also be converted by 15-lipoxygenase (15-LOX) to 15-hydroxyeicosatrienoic acid (15-HETrE), which also possesses anti-inflammatory properties.[12] However, DGLA can also be converted to the pro-inflammatory arachidonic acid (AA) by the enzyme Δ5-desaturase.[7] Therefore, the net effect of GLA supplementation depends on the metabolic balance between the production of anti-inflammatory DGLA derivatives and pro-inflammatory AA derivatives. Studies have shown that GLA can inhibit inflammatory responses by regulating the activation of NF-κB and activator protein-1 (AP-1) in macrophages.[6][16]

Caption: Fig 2: Modulation of inflammatory signaling by ALA and GLA.

2.2 Cardiovascular Health

-

Alpha-Linolenic Acid (ALA): A growing body of evidence supports the cardiovascular benefits of ALA.[17] Dietary intake of ALA is associated with a reduced risk of cardiovascular disease (CVD) and fatal coronary heart disease.[17][18] Mechanistically, ALA has been shown to improve lipid profiles by significantly reducing triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C).[17][19] It also exhibits anti-hypertensive and anti-atherosclerotic properties.[18][19]

-

Gamma-Linolenic Acid (GLA): The direct effects of GLA on cardiovascular health are less extensively studied compared to ALA. However, its anti-inflammatory properties, mediated by DGLA and PGE1, may contribute to cardiovascular protection. For instance, GLA and its elongation product DGLA have been shown to reduce the production of inflammatory mediators in endothelial cells, which is a key process in the development of atherosclerosis.[20][21] One study in rats with sepsis found that a diet high in GLA reduced survival, while a diet high in ALA counteracted sepsis-related changes, suggesting a need for a proper balance between omega-3 and omega-6 fatty acids in critical illness.[22]

2.3 Skin Health

-

Alpha-Linolenic Acid (ALA): ALA contributes to skin health through its anti-inflammatory and antioxidant properties, which can soothe irritated skin and protect against environmental damage.[3][4] As an omega-3 fatty acid, it helps maintain the skin's natural moisture barrier, preventing water loss and improving hydration.[4]

-

Gamma-Linolenic Acid (GLA): GLA is particularly recognized for its role in dermatology.[23] It is effective in treating skin disorders characterized by dryness and inflammation, such as atopic dermatitis.[24] The precursor to GLA, linoleic acid, is essential for maintaining the epidermal water permeability barrier.[9] GLA, once incorporated into the skin, can be converted to DGLA and exert localized anti-inflammatory effects. Topical application of GLA-rich oils, like borage oil, has been shown to improve skin moisture, reduce roughness, and decrease transepidermal water loss (TEWL).[9][24]

2.4 Neurological Effects

-

Alpha-Linolenic Acid (ALA): The primary neurological importance of ALA stems from its role as a precursor to DHA, a critical structural component of neuronal membranes.[10] DHA is vital for brain development and function.[1] ALA itself has demonstrated neuroprotective effects.[14] Studies in animal models show that ALA treatment can reduce ischemic damage after a stroke, enhance neurogenesis, and improve brain plasticity.[25] Furthermore, ALA has been shown to enhance GABAergic neurotransmission in the basolateral amygdala and hippocampus, regions involved in neuropsychiatric disorders.[26]

-

Gamma-Linolenic Acid (GLA): Research suggests a potential protective role for GLA in the nervous system. In an animal model of autism-like features induced by valproic acid, GLA provided more significant protection against neuronal degeneration and loss compared to ALA.[27][28]

Quantitative Data Summary

The following table summarizes quantitative data from various studies, highlighting the differential effects of ALA and GLA.

| Parameter | Fatty Acid | Effect | Quantitative Data | Study Context | Citation |

| Anti-tumor Activity | ALA | Induces apoptosis | IC₅₀: 230 µM at 72h | HT-29 human colorectal cancer cells | [8] |

| GLA | Induces apoptosis | IC₅₀: 255 µM at 72h | HT-29 human colorectal cancer cells | [8] | |

| Lipid Profile | ALA | Reduction in LDL-C | WMD: -0.131 mmol/L | Meta-analysis of RCTs | [19] |

| ALA | Reduction in Triglycerides | WMD: -0.101 mmol/L | Meta-analysis of RCTs | [19] | |

| ALA | Reduction in Total Cholesterol | WMD: -0.140 mmol/L | Meta-analysis of RCTs | [19] | |

| Inflammation | GLA | Inhibition of NO production | Significant inhibition | LPS-induced RAW 264.7 macrophages | [6] |

| GLA | Inhibition of iNOS, COX-2 | Significant protein expression inhibition | LPS-induced RAW 264.7 macrophages | [6] | |

| GLA | Reduction of sICAM-1, MCP-1 | Significant decrease at 50 µM | TNF-α stimulated EA.hy926 endothelial cells | [20] |

WMD: Weighted Mean Difference; IC₅₀: Half-maximal inhibitory concentration; NO: Nitric Oxide; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; sICAM-1: soluble Intercellular Adhesion Molecule-1; MCP-1: Monocyte Chemoattractant Protein-1.

Experimental Protocols

4.1 Protocol: Fatty Acid Composition Analysis by GC-MS

This protocol details the quantification of fatty acid profiles in biological samples.

-

Lipid Extraction (Folch Method):

-

Homogenize tissue or cell pellet in a chloroform/methanol (B129727) mixture (2:1, v/v).[29]

-

Add an internal standard, such as methyl heneicosanoate (C21:0), for quantification.[29]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.[30]

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a solution of methanol containing an acid catalyst (e.g., 2.5% H₂SO₄ or 0.4 M KOH-methanol).[29][30]

-

Heat the mixture at 80°C for 1 hour to convert fatty acids to their corresponding FAMEs.[30]

-

After cooling, add water and extract the FAMEs with a nonpolar solvent like iso-octane or hexane.[31]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject 1 µl of the FAMEs solution into the GC-MS system.[31]

-

Use a suitable polar capillary column (e.g., DB-23) for the separation of FAMEs.[30]

-

Set an appropriate oven temperature program to resolve the different FAME peaks.

-

Identify individual FAMEs based on their retention times compared to known standards and their mass spectra.[29][30]

-

Quantify the peak areas for each fatty acid relative to the internal standard.[30]

-

Caption: Fig 3: Experimental workflow for fatty acid analysis by GC-MS.

4.2 Protocol: In Vitro Macrophage Inflammation Assay

This protocol assesses the anti-inflammatory effects of ALA and GLA.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in appropriate medium (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of ALA or GLA (or a vehicle control) for a specified period (e.g., 2-24 hours). The fatty acids are typically complexed with fatty acid-free bovine serum albumin (BSA).

-

Induce inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium.[6]

-

Incubate for an additional period (e.g., 24 hours).

-

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess assay.[14]

-

Cytokine Production (e.g., TNF-α, IL-1β, IL-6): Measure the concentration of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene/Protein Expression: Harvest the cells. Analyze the expression of inflammatory genes (e.g., iNOS, COX-2) using RT-qPCR or proteins using Western blotting to assess the effects on signaling pathways like NF-κB (e.g., by measuring IκBα phosphorylation/degradation).[6]

-

Caption: Fig 4: Workflow for in vitro macrophage inflammation assay.

Conclusion: Implications for Research and Drug Development

Alpha-linolenic acid and gamma-linolenic acid, despite being isomers, exhibit distinct and sometimes opposing biological activities. The fundamental difference lies in their metabolic pathways: ALA is the precursor to the anti-inflammatory omega-3s EPA and DHA, while GLA is an omega-6 fatty acid that gives rise to both the anti-inflammatory DGLA and the pro-inflammatory AA.

-

ALA's role is predominantly protective, with well-documented anti-inflammatory, cardioprotective, and neuroprotective effects. Its benefits are largely attributed to the actions of its long-chain metabolites, EPA and DHA.

-

GLA's role is more complex. While it can promote the synthesis of anti-inflammatory eicosanoids, its potential conversion to AA necessitates a careful consideration of the overall dietary and genetic context, particularly the activity of the Δ5-desaturase enzyme.

For drug development professionals, understanding these divergent pathways is critical. ALA and its derivatives represent clear targets for developing therapies aimed at resolving inflammation and mitigating cardiovascular and neurological disorders. GLA and its direct metabolite DGLA offer a more targeted approach to generating specific anti-inflammatory mediators like PGE1, potentially avoiding the pro-inflammatory cascade of arachidonic acid if the downstream conversion can be modulated. Future research should continue to explore the factors that regulate the enzymatic competition between these pathways, offering novel therapeutic strategies for a range of inflammatory and metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luminanceskincare.com [luminanceskincare.com]

- 4. jeanandandy.com.au [jeanandandy.com.au]

- 5. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and Cutaneous Significance of Linoleic and Gamma-Linolenic Acid_Chemicalbook [chemicalbook.com]

- 10. dpointernational.com [dpointernational.com]

- 11. Metabolism of alpha-linolenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Alpha Linolenic Acid and Linoleic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Human nutrition - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. α-Linolenic acid - Wikipedia [en.wikipedia.org]

- 18. Alpha-Linolenic Acid and Cardiovascular Events: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alpha-Linolenic Acid and Cardiovascular Events: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gamma-Linolenic and Pinolenic Acids Exert Anti-Inflammatory Effects in Cultured Human Endothelial Cells Through Their Elongation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. core.ac.uk [core.ac.uk]

- 22. Effects of dietary alpha- and gamma-linolenic acids on liver fatty acids, lipid metabolism, and survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bioriginal.com [bioriginal.com]

- 24. Gamma-Linolenic Acid (GLA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 25. researchgate.net [researchgate.net]

- 26. Alpha-linolenic acid enhances the facilitation of GABAergic neurotransmission in the BLA and CA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Comparative efficacy of alpha-linolenic acid and gamma-linolenic acid to attenuate valproic acid-induced autism-like features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Fatty acid analysis of experimental diets, muscle and liver [bio-protocol.org]

- 30. benchchem.com [benchchem.com]

- 31. lipidmaps.org [lipidmaps.org]

The Core of Oilseed Quality: A Technical Guide to Linolenic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biochemical processes governing the synthesis of linolenic acid in oilseed plants. This compound, an essential omega-3 fatty acid, is a critical determinant of the nutritional value and industrial applicability of vegetable oils. Understanding its biosynthetic pathway is paramount for the genetic improvement of oilseed crops and for harnessing these natural metabolic systems for the production of high-value fatty acids. This document provides a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols for its study, quantitative data on fatty acid composition, and visual representations of the key molecular interactions and workflows.

The Biosynthetic Pathway of α-Linolenic Acid

The synthesis of α-linolenic acid (ALA; 18:3Δ9,12,15) in oilseed plants is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum (ER). The pathway begins with oleic acid (18:1Δ9), which is sequentially desaturated by two key membrane-bound enzymes: Fatty Acid Desaturase 2 (FAD2) and Fatty Acid Desaturase 3 (FAD3).

-

Step 1: Synthesis of Linoleic Acid: Oleic acid, esterified to phosphatidylcholine (PC) in the ER membrane, is the substrate for FAD2. This enzyme introduces a second double bond at the Δ12 position of the fatty acyl chain, converting oleic acid into linoleic acid (18:2Δ9,12)[1][2][3]. FAD2 is a critical enzyme that controls the ratio of monounsaturated to polyunsaturated fatty acids in the oil[4][5].

-

Step 2: Synthesis of α-Linolenic Acid: Linoleic acid, also esterified to PC, is then acted upon by FAD3. This enzyme introduces a third double bond at the Δ15 position, resulting in the formation of α-linolenic acid[1][2]. The activity of FAD3 is the final and rate-limiting step in ALA biosynthesis in the ER[6].

Parallel pathways for the synthesis of polyunsaturated fatty acids also exist in the plastids, involving the enzymes FAD6 (a Δ12 desaturase) and FAD7/FAD8 (Δ15 desaturases)[1][2]. However, in developing oilseeds, the ER pathway is the primary contributor to the fatty acid composition of storage oils.

Recent research suggests that FAD2 and FAD3 can form both homo- and heterodimers within the ER membrane. The formation of FAD2-FAD3 heterodimers may facilitate metabolic channeling, allowing for the direct conversion of oleate (B1233923) to linolenate without the release of the linoleate (B1235992) intermediate[7][8].

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level by a variety of internal and external cues, including developmental stage, hormonal signals, and environmental factors like temperature.

Hormonal Regulation: Plant hormones such as abscisic acid (ABA), jasmonic acid (JA), and ethylene (B1197577) play significant roles in regulating the expression of FAD genes during seed development and in response to stress[9]. For instance, ABA is known to be involved in the developmental regulation of FAD2 gene expression in seeds.

Temperature Regulation: Temperature is a major environmental factor influencing the degree of fatty acid unsaturation. Low temperatures generally lead to an upregulation of FAD gene expression, resulting in higher levels of polyunsaturated fatty acids like this compound. This is a crucial mechanism for maintaining membrane fluidity in cold conditions[2]. Conversely, higher temperatures tend to decrease the expression and stability of FAD enzymes, leading to lower this compound content[2].

The promoters of FAD genes contain various cis-acting regulatory elements that bind to specific transcription factors, mediating the response to these hormonal and environmental signals.

Quantitative Data on Fatty Acid Composition

The fatty acid composition of oilseeds varies significantly between species and even among different varieties of the same species. This variation is largely due to differences in the expression and activity of the FAD enzymes. The following tables summarize the typical fatty acid profiles of several common oilseed plants.

Table 1: Fatty Acid Composition of Various Oilseed Oils (%)

| Fatty Acid | Flaxseed | Soybean | Canola | Sunflower (High Oleic) | Sunflower (High Linoleic) |

| Palmitic (16:0) | 5 - 7 | 10 - 12 | 3 - 5 | 3 - 5 | 6 - 8 |

| Stearic (18:0) | 2 - 4 | 3 - 5 | 1 - 3 | 2 - 4 | 3 - 5 |

| Oleic (18:1) | 13 - 29 | 20 - 30 | 55 - 65 | 75 - 90 | 14 - 40 |

| Linoleic (18:2) | 12 - 18 | 50 - 60 | 18 - 25 | 2 - 10 | 48 - 74 |

| α-Linolenic (18:3) | 50 - 60 | 5 - 10 | 8 - 12 | < 1 | < 1 |

Data compiled from multiple sources. Actual values may vary depending on cultivar, growing conditions, and analytical methods.

Experimental Protocols

A comprehensive understanding of this compound biosynthesis requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

This protocol describes the extraction of total lipids from oilseeds and their conversion to fatty acid methyl esters (FAMEs) for quantification by gas chromatography-mass spectrometry (GC-MS)[7][8][10].

Materials:

-

Oilseeds

-

Mortar and pestle or bead beater

-

0.9% NaCl solution

-

Sodium sulfate (B86663) (anhydrous)

-

2% H2SO4 in methanol

-

Saturated NaCl solution

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Glass centrifuge tubes with Teflon-lined caps

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Homogenization: Grind a known weight of oilseeds (e.g., 100 mg) to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Lipid Extraction (Bligh & Dyer Method): a. To the homogenized tissue, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Add a known amount of internal standard. b. Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes. c. Add 1.25 mL of chloroform and vortex for 1 minute. d. Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube. g. Dry the lipid extract under a stream of nitrogen gas.

-

Transesterification to FAMEs: a. Add 2 mL of 2% H2SO4 in methanol to the dried lipid extract. b. Cap the tube tightly and incubate at 80°C for 1 hour. c. Cool the tube to room temperature and add 1 mL of hexane and 1.5 mL of saturated NaCl solution. d. Vortex vigorously for 1 minute and centrifuge at 1,000 x g for 5 minutes. e. Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

-

GC-MS Analysis: a. Inject 1 µL of the FAME solution into the GC-MS. b. Use a suitable capillary column (e.g., DB-23 or similar) for separation of FAMEs. c. Set the oven temperature program to achieve good separation of C16 to C18 fatty acids. A typical program might be: start at 150°C, ramp to 220°C at 4°C/min, and hold for 10 minutes. d. Identify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards. e. Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard.

Quantitative Real-Time PCR (qRT-PCR) for FAD2 and FAD3 Gene Expression Analysis

This protocol outlines the steps for quantifying the transcript levels of FAD2 and FAD3 genes in developing oilseeds[4][11].

Materials:

-

Developing oilseeds

-

Liquid nitrogen

-

RNA extraction kit (plant specific)

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (SYBR Green-based)

-

Gene-specific primers for FAD2, FAD3, and a reference gene (e.g., Actin or Ubiquitin)

-

Real-time PCR system

Procedure:

-

RNA Extraction: a. Harvest developing seeds at different stages and immediately freeze them in liquid nitrogen. b. Grind the frozen seeds to a fine powder under liquid nitrogen. c. Extract total RNA from the ground tissue using a plant RNA extraction kit according to the manufacturer's instructions. d. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. e. Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

qRT-PCR: a. Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene (FAD2 or FAD3) or the reference gene, and the SYBR Green master mix. b. Perform the qRT-PCR in a real-time PCR system with a typical thermal cycling profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

In Vitro Assay of Microsomal FAD2 and FAD3 Activity

This protocol provides a method for assaying the activity of FAD2 and FAD3 in microsomal fractions isolated from developing oilseeds. The assay is based on the conversion of radiolabeled oleic acid or linoleic acid to their respective desaturated products.

Materials:

-

Developing oilseeds

-

Microsome isolation buffer (e.g., 0.1 M potassium phosphate (B84403) pH 7.2, 0.33 M sucrose, 1 mM EDTA, 1 mM DTT)

-

[14C]-Oleoyl-CoA or [14C]-Linoleoyl-CoA

-

NADH

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., 0.1 M potassium phosphate pH 7.2)

-

Saponification reagent (1 M KOH in 90% methanol)

-

6 M HCl

-

Hexane

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Microsome Isolation: a. Homogenize developing seeds in ice-cold microsome isolation buffer. b. Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. c. Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a small volume of reaction buffer. e. Determine the protein concentration of the microsomal fraction (e.g., using the Bradford assay).

-

Enzyme Assay: a. Set up the reaction mixture in a glass tube containing: reaction buffer, NADH (1-2 mM), BSA (0.5 mg/mL), and microsomal protein (100-200 µg). b. Initiate the reaction by adding the radiolabeled substrate ([14C]-Oleoyl-CoA for FAD2 assay or [14C]-Linoleoyl-CoA for FAD3 assay) to a final concentration of 10-20 µM. c. Incubate the reaction at 25-30°C for 30-60 minutes. d. Stop the reaction by adding the saponification reagent.

-

Analysis of Products: a. Saponify the lipids by incubating at 80°C for 1 hour. b. Cool to room temperature and acidify the mixture with 6 M HCl. c. Extract the free fatty acids with hexane. d. Dry the hexane extract under nitrogen. e. Resuspend the fatty acids in a small volume of hexane and spot onto a TLC plate. f. Develop the TLC plate in the developing solvent. g. Visualize the fatty acid spots (e.g., with iodine vapor) and scrape the spots corresponding to the substrate and product into scintillation vials. h. Add scintillation fluid and determine the radioactivity in each spot using a scintillation counter. i. Calculate the enzyme activity as the percentage of substrate converted to product per unit of time and protein.

Experimental Workflow for Functional Characterization of a Novel FAD Gene

The following diagram illustrates a typical workflow for the functional characterization of a newly identified putative FAD gene from an oilseed plant.

Conclusion

The biosynthesis of this compound in oilseed plants is a well-defined yet intricately regulated process. The FAD2 and FAD3 enzymes are the central players in the ER-based pathway that dictates the final fatty acid composition of the seed oil. A thorough understanding of the molecular mechanisms governing the expression and activity of these enzymes is essential for the targeted improvement of oilseed crops. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore and manipulate this important metabolic pathway for applications in nutrition, health, and industry.

References

- 1. Kinetic analysis of the action of soybean lipoxygenase on linoleic acid. | Semantic Scholar [semanticscholar.org]

- 2. The FAD2 Gene in Plants: Occurrence, Regulation, and Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. peerj.com [peerj.com]

- 7. FAD2 and FAD3 Desaturases Form Heterodimers That Facilitate Metabolic Channeling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAD2 and FAD3 desaturases form heterodimers that facilitate metabolic channeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Some properties of a microsomal oleate desaturase from leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oleate accumulation, induced by silencing of microsomal omega-6 desaturase, declines with leaf expansion in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of Conjugated Linolenic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated linolenic acids (CLnAs) are a group of positional and geometric isomers of α-linolenic acid, an omega-3 fatty acid.[1] Found in various plant seed oils, these bioactive lipids have garnered significant attention for their diverse and potent physiological effects. This technical guide provides an in-depth overview of the core physiological effects of key CLnA isomers, with a focus on punicic acid, α-eleostearic acid, and catalpic acid. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

The primary CLnA isomers discussed in this guide are:

-

Punicic Acid (PA): Abundant in pomegranate seed oil, it is a C18:3 fatty acid with conjugated double bonds at positions 9, 11, and 13.[2]

-

α-Eleostearic Acid (α-ESA): A major component of tung tree oil and bitter melon seed oil.[3]

-

Catalpic Acid: Found in the seed oil of catalpa trees.[4]

These isomers have demonstrated a range of biological activities, including anti-inflammatory, anti-obesity, anti-cancer, and neuroprotective effects. This guide will delve into the experimental evidence supporting these claims and the molecular mechanisms that underpin them.

Anti-inflammatory Effects

CLnA isomers have been shown to exert significant anti-inflammatory effects through the modulation of key inflammatory pathways.

Punicic Acid

Punicic acid has demonstrated potent anti-inflammatory properties by inhibiting the activation of neutrophils and reducing the production of pro-inflammatory mediators.[5][6] In experimental models, punicic acid has been shown to inhibit TNFα-induced reactive oxygen species (ROS) production in neutrophils.[5][7] This effect is mediated by the inhibition of p38 MAPK and the subsequent phosphorylation of the NADPH oxidase subunit p47phox at Ser345.[5] Furthermore, punicic acid has been found to suppress the expression of inflammatory genes by inhibiting the NF-κB signaling pathway and activating peroxisome proliferator-activated receptors (PPARs) α and γ.[6] In diabetic rats, administration of punicic acid has been shown to significantly reduce serum levels of IL-6, NF-κB, and TNF-α.[6]

Experimental Protocol: In Vitro Neutrophil Activation Assay

This protocol outlines a general method for assessing the anti-inflammatory effects of punicic acid on TNFα-induced neutrophil activation.

1. Neutrophil Isolation:

-

Human neutrophils are isolated from the peripheral blood of healthy donors using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).

-

Erythrocytes are removed by hypotonic lysis.

-

Isolated neutrophils are resuspended in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).

2. Cell Treatment:

-

Neutrophils (e.g., 1 x 107 cells/mL) are pre-treated with varying concentrations of punicic acid (e.g., 10 to 40 µM) for 30 minutes at 37°C.[5]

-

Following pre-treatment, cells are stimulated with TNFα (e.g., 10 ng/mL) for 20 minutes to induce an inflammatory response.[5]

3. Western Blot Analysis for p47phox Phosphorylation:

-

After treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-p47phox (Ser345) and total p47phox.[5]

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the changes in protein phosphorylation.

4. Measurement of ROS Production:

-

Neutrophils are treated as described in step 2.

-

ROS production is measured using a chemiluminescence assay with luminol.[7]

Signaling Pathway: Punicic Acid Inhibition of TNFα-Induced Neutrophil Activation

Caption: Punicic acid inhibits TNFα-induced ROS production in neutrophils by blocking p38 MAPK activation.

Anti-Obesity Effects

Several CLnA isomers have demonstrated the ability to reduce body fat and improve metabolic parameters in animal models of obesity.

Punicic Acid

In mice fed a high-fat diet (HFD), supplementation with pomegranate seed oil (rich in punicic acid) for 12 weeks resulted in a lower body weight and a significant reduction in body fat mass compared to the HFD-fed control group.[8][9][10] This effect was observed without significant changes in food intake or energy expenditure.[8][9] Punicic acid has also been shown to ameliorate liver steatosis and reduce hepatic triglyceride accumulation.[11]

Catalpic Acid

Dietary supplementation with catalpic acid (1g/100g of diet) in mice on a high-fat diet has been shown to decrease abdominal white adipose tissue accumulation, lower fasting plasma glucose and insulin (B600854) concentrations, and improve glucose tolerance.[4] These effects are associated with the upregulation of PPARα and its target genes, such as stearoyl-CoA desaturase (SCD1) and enoyl-CoA hydratase (ECH), in white adipose tissue.[4]

Quantitative Data: Effects of Punicic and Catalpic Acid on Obesity Parameters

| CLnA Isomer | Animal Model | Duration | Dosage | Key Findings | Reference |

| Punicic Acid | High-fat diet-fed mice | 12 weeks | 1% Pomegranate Seed Oil in diet | Body weight: 30.5±2.9 g (vs. 33.8±3.2 g in control) Body fat mass: 3.3±2.3 g (vs. 6.7±2.7 g in control) | [8][9] |

| Punicic Acid | High-fat diet-fed mice | 8 weeks | Daily supplementation | Decreased hepatic triglyceride accumulation and body weight gain. | [11] |

| Catalpic Acid | High-fat diet-fed mice | 28 days | 1g/100g diet | Decreased abdominal white adipose tissue accumulation. Decreased fasting plasma glucose and insulin. | [4] |

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

This protocol provides a general framework for studying the anti-obesity effects of CLnA isomers in mice.

1. Animals and Diet:

-

Male C57BL/6J mice are commonly used.

-

Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) to induce obesity. The control group receives a standard chow diet.

-

The CLnA isomer (e.g., punicic acid or catalpic acid) is incorporated into the high-fat diet at a specified concentration (e.g., 1% w/w).

2. Treatment Period:

-

The dietary intervention typically lasts for 8 to 12 weeks.[8][11]

-

Body weight and food intake are monitored regularly.

3. Metabolic Phenotyping:

-

Body Composition: Body fat mass and lean mass are measured using techniques like DEXA (Dual-energy X-ray absorptiometry).[8][9]

-

Glucose and Insulin Tolerance Tests: To assess glucose metabolism, oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed.

-

Blood and Tissue Collection: At the end of the study, blood is collected for measuring plasma levels of glucose, insulin, triglycerides, and cholesterol. Adipose tissue and liver are harvested for gene expression analysis and histology.

4. Gene Expression Analysis:

-

RNA is extracted from adipose tissue and liver.

-

The expression of target genes (e.g., PPARα, SCD1, ECH) is quantified using quantitative real-time PCR (qPCR).

Signaling Pathway: Catalpic Acid and PPARα Activation in Adipose Tissue

Caption: Catalpic acid activates PPARα, leading to increased expression of genes involved in fatty acid metabolism.

Anti-Cancer Effects

α-Eleostearic acid has emerged as a potent anti-cancer agent, inducing apoptosis and inhibiting the proliferation of various cancer cell lines.

α-Eleostearic Acid

α-ESA has been shown to inhibit the proliferation of both estrogen receptor (ER)-negative (MDA-MB-231) and ER-positive (MDA-ERα7, SKBR3, T47D) breast cancer cells.[3][12] Treatment with α-ESA (40 µM) for 48 hours can induce apoptosis in 70-90% of these cells.[3] The proposed mechanisms of action include the induction of cell cycle arrest at the G2/M phase and the activation of apoptotic pathways.[3][4] Mechanistically, α-ESA has been found to reduce the expression of HER2/HER3 protein, leading to the dephosphorylation of Akt.[12] This, in turn, affects the downstream pro-apoptotic protein BAD and the anti-apoptotic protein Bcl-2, ultimately promoting apoptosis.[12] The pro-apoptotic effect of α-ESA is also linked to the upregulation of p53, p21, Bax, and caspase-3 expression.[4]

Quantitative Data: Anti-proliferative Effects of α-Eleostearic Acid

| Cell Line | α-ESA Concentration | Incubation Time | Effect | Reference |

| MDA-MB-231 | 40 µM | 48 hours | 70-90% Apoptosis | [3] |

| MDA-ERα7 | 40 µM | 48 hours | 70-90% Apoptosis | [3] |

| SKBR3 | 20-80 µM | 24-72 hours | Dose- and time-dependent growth inhibition | [12] |

| T47D | 20-80 µM | 24-72 hours | Dose- and time-dependent growth inhibition | [12] |

Experimental Protocol: In Vitro Apoptosis Assay in Breast Cancer Cells

This protocol describes a general method to evaluate the pro-apoptotic effects of α-eleostearic acid on breast cancer cells.

1. Cell Culture:

-

MDA-MB-231 or other suitable breast cancer cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

2. Cell Treatment:

-

Cells are seeded in multi-well plates and allowed to attach.

-

The cells are then treated with various concentrations of α-eleostearic acid (e.g., 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours).[3][12]

3. Apoptosis Analysis by Flow Cytometry:

-

After treatment, both floating and adherent cells are collected.

-

Cells are washed with PBS and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

4. Western Blot Analysis of Apoptosis-Related Proteins:

-

Cell lysates are prepared as described previously.

-

Western blotting is performed to analyze the expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, cleaved caspase-3, and PARP. Antibodies specific to these proteins are used.

Signaling Pathway: α-Eleostearic Acid-Induced Apoptosis in Breast Cancer Cells

Caption: α-Eleostearic acid induces apoptosis by inhibiting the HER2/Akt pathway and modulating Bcl-2 family proteins.

Neuroprotective Effects

Emerging evidence suggests that CLnA isomers, particularly punicic acid, may offer neuroprotective benefits.

Punicic Acid

In vitro studies using BV-2 microglial cells, the resident immune cells of the brain, have shown that pomegranate seed oil, rich in punicic acid, can modulate microglial functions and survival.[9] It has been suggested that punicic acid's antioxidant and anti-inflammatory properties contribute to its neuroprotective potential.[13]

Experimental Protocol: In Vitro Neuroprotection Assay in BV-2 Microglial Cells

This protocol outlines a general method for assessing the neuroprotective effects of punicic acid.

1. Cell Culture:

-

BV-2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with FBS and antibiotics.

2. Cell Treatment:

-

Cells are pre-treated with punicic acid or pomegranate seed oil for a specified time.

-

Neuroinflammation is induced by treating the cells with lipopolysaccharide (LPS).

3. Measurement of Inflammatory Markers:

-

The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

-

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the culture supernatant are quantified using ELISA kits.

4. Cell Viability and Apoptosis Assays:

-

Cell viability is assessed using the MTT assay.

-

Apoptosis is evaluated by measuring caspase-3 activity or by using flow cytometry with Annexin V/PI staining.

Conclusion